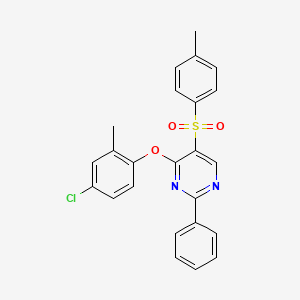

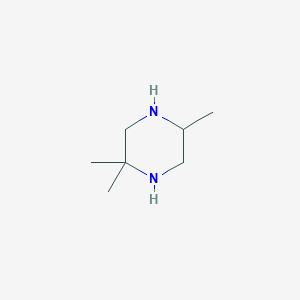

![molecular formula C21H16FN B2380741 11-[(4-氟苯基)甲基]苯并[b][1]苯并氮杂卓 CAS No. 860786-94-3](/img/structure/B2380741.png)

11-[(4-氟苯基)甲基]苯并[b][1]苯并氮杂卓

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“11-[(4-Fluorophenyl)methyl]benzobbenzazepine” is a heterocyclic compound. It is a part of the benzodiazepine family, which are commonly used in various pharmaceutical agents .

Synthesis Analysis

The synthesis of benzodiazepines has been a continuous challenge for synthetic chemists . A catalyst-free dearomative rearrangement of o-nitrophenyl alkyne has been established, which provides a divergent entry to a series of biologically important benzazepines . Another method involves a ppm-level Pd-catalysed carbonylative coupling of iodobenzene with terminal alkynes to afford 1,3-ynones as key intermediates .Molecular Structure Analysis

The molecular formula of “11-[(4-Fluorophenyl)methyl]benzobbenzazepine” is C21H16FN . The molecular weight is 301.364.Chemical Reactions Analysis

The key step in the synthesis of benzodiazepines is an intramolecular Friedel-Crafts reaction to build the unique tricyclic skeleton .科学研究应用

神经抑制作用

一项研究合成和评估了一系列 3-苯基-2-哌嗪基-5H-1-苯并氮杂卓,包括具有 4-氟取代基的化合物,以了解其潜在的神经抑制作用。这些化合物表现出类似神经抑制作用的效果,可能归因于其抗多巴胺能的特性。具体而言,发现一种化合物在各种神经抑制测试中与氯丙嗪相当,但在引起僵直或眼睑下垂方面较弱,表明一类新的神经抑制剂 (Hino 等人,1988 年).

抗惊厥作用

同一项研究还发现了具有 7-氯或 7-溴取代基的化合物,它们对由电休克或戊四唑诱发的癫痫发作表现出有效的抗惊厥作用。这表明在治疗癫痫发作或癫痫方面具有潜在的应用 (Hino 等人,1988 年).

受体亲和性和拮抗作用

具有氟化侧链的四氢-3-苯并氮杂卓,包括类似于 11-[(4-氟苯基)甲基]苯并[b][1]苯并氮杂卓的那些,被研究了它们在 NMDA 和 σ1 受体上的亲和性和拮抗作用。一些化合物显示出对其他受体的高 σ1 亲和性和选择性。这表明在调节这些受体有益的条件下具有潜在的应用,例如在神经退行性疾病或精神疾病中 (Thum 等人,2019 年).

合成和结构分析

各种研究集中于苯并氮杂卓衍生物的合成和结构分析。这些研究有助于理解化学性质和潜在的修饰,这些修饰可以提高 11-[(4-氟苯基)甲基]苯并[b][1]苯并氮杂卓等化合物的治疗效果。例如,Qadir 等人(2005 年)的研究涉及合成 1-苯并氮杂卓杂环并使用动态核磁共振光谱和 X 射线晶体学检查它们的结构 (Qadir 等人,2005 年).

癌症成像剂

在癌症研究领域,氟化苯并氮杂卓被探索为潜在的 PET 成像剂,以对癌症中的酪氨酸激酶进行成像。该应用对于癌症进展的诊断和监测至关重要 (Wang 等人,2006 年).

作用机制

Target of Action

The primary targets of 11-[(4-Fluorophenyl)methyl]benzobIt is known that benzodiazepines, a class of compounds to which this molecule belongs, commonly interact with gaba receptors in the nervous system .

Mode of Action

The specific mode of action of 11-[(4-Fluorophenyl)methyl]benzobBenzodiazepines typically enhance the effect of the neurotransmitter GABA, leading to sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .

Biochemical Pathways

The exact biochemical pathways affected by 11-[(4-Fluorophenyl)methyl]benzobBenzodiazepines are known to modulate the GABAergic neurotransmission, which is involved in numerous physiological functions, including sleep regulation, muscle relaxation, and anxiety reduction .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 11-[(4-Fluorophenyl)methyl]benzobBenzodiazepines generally have good oral absorption, wide distribution in the body, metabolism in the liver, and excretion via the kidneys .

Result of Action

The molecular and cellular effects of 11-[(4-Fluorophenyl)methyl]benzobBenzodiazepines, in general, enhance the inhibitory effects of GABA in the central nervous system, leading to decreased neuronal excitability .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 11-[(4-Fluorophenyl)methyl]benzobFactors such as age, liver function, and concurrent medications can affect the pharmacokinetics and pharmacodynamics of benzodiazepines .

属性

IUPAC Name |

11-[(4-fluorophenyl)methyl]benzo[b][1]benzazepine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16FN/c22-19-13-9-16(10-14-19)15-23-20-7-3-1-5-17(20)11-12-18-6-2-4-8-21(18)23/h1-14H,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VECNNDMUTVCFBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2CC4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

11-[(4-Fluorophenyl)methyl]benzo[b][1]benzazepine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[5-(Oxiran-2-yl)furan-2-yl]pyrrolidine](/img/structure/B2380660.png)

![N-[1-(3-Methylimidazo[4,5-b]pyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2380661.png)

![Ethyl 6,11-dioxo-2-(pyridin-4-yl)-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate hydrate](/img/structure/B2380665.png)

![3-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione](/img/structure/B2380669.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2380671.png)

![N-Cyclopropyl-N-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrole-7a-carboxamide;hydrochloride](/img/structure/B2380674.png)

![N-(3-chloro-4-methylphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)

![9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B2380678.png)